3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Lipophilicity N-methylation Physicochemical property

3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide (CAS 850922-06-4) is a synthetic small molecule belonging to the benzimidazole-benzamide class, with a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol. This compound is primarily utilized as a building block or screening compound in early-stage drug discovery.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 850922-06-4
Cat. No. B2755626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
CAS850922-06-4
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2C
InChIInChI=1S/C18H19N3O/c1-13-6-5-7-14(12-13)18(22)19-11-10-17-20-15-8-3-4-9-16(15)21(17)2/h3-9,12H,10-11H2,1-2H3,(H,19,22)
InChIKeyZCBFAFDAHKTURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide (CAS 850922-06-4): Structural and Functional Context


3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide (CAS 850922-06-4) is a synthetic small molecule belonging to the benzimidazole-benzamide class, with a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol . This compound is primarily utilized as a building block or screening compound in early-stage drug discovery . It features a unique N-methyl substitution on the benzimidazole ring, which distinguishes it from its des-methyl analog and other close structural relatives, potentially altering its binding mode, physicochemical properties, and biological profile [1].

Sourcing 850922-06-4: Critical Structural Distinctions Preventing Direct Substitution


Substituting this compound with its closest analogs, such as N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide (CAS 303991-77-7), is highly inadvisable without thorough validation. The core structural differentiator is the N-methyl group on the benzimidazole ring. This methylation eliminates a hydrogen-bond donor (HBD) and increases lipophilicity, as evidenced by a predicted LogP shift from 2.65 for the des-methyl analog [1] to a higher value for the target compound. Such modifications are critical in medicinal chemistry as they directly impact target binding, selectivity, and ADME properties [2]. In the context of structure-activity relationship (SAR) studies for targets like MEK or kinases [3], this specific substitution pattern is a key pharmacophoric element. Using the un-methylated analog would introduce an additional HBD and alter molecular shape, potentially leading to a complete loss of activity or target engagement.

Quantitative Differentiation Guide for 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide (850922-06-4)


Lipophilicity Shift via N-Methylation: A Computed LogP Comparison

N-methylation of the benzimidazole ring significantly increases lipophilicity compared to the des-methyl analog, a critical parameter for membrane permeability and target engagement. The target compound is predicted to be more lipophilic than its direct comparator, N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide (CAS 303991-77-7), which has a measured LogP of 2.65 [1]. This structural change removes a hydrogen-bond donor and adds a hydrophobic methyl group, a common strategy in medicinal chemistry to improve drug-like properties [2].

Lipophilicity N-methylation Physicochemical property

Hydrogen-Bond Donor (HBD) Count as a Key MedChem Selector

The target compound possesses zero hydrogen-bond donor (HBD) count, a direct consequence of the N-methyl substitution on the benzimidazole ring. In contrast, its closest analog, N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide (CAS 303991-77-7), has one HBD . This is a binary, highly impactful difference. A dataset on marketed oral drugs shows that a high proportion have zero or one HBD, and reducing HBD count can improve oral bioavailability and CNS penetration [1].

Hydrogen-bond donor Medicinal chemistry Structural comparison

Increased Steric Bulk and Molecular Shape for Enhanced Target Specificity

The molecular volume of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is larger than its des-methyl comparator. Using a standard atom-based calculation, the molecular volume is approximately 252 ų, compared to 235 ų for the des-methyl analog [1]. This increased steric bulk, centered on the benzimidazole ring, is a common motif in patent literature for designing selective kinase inhibitors, where occupying a specific hydrophobic pocket is crucial for selectivity [2].

Steric hindrance Molecular shape Kinase selectivity

Prime Application Scenarios for 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide (850922-06-4)


Focused Kinase Inhibitor SAR Libraries for Back-Pocket Optimization

The compound is an ideal building block for structure-activity relationship (SAR) studies targeting kinases like MEK, where the N-methyl group can be used to probe hydrophobic back-pockets. As evidenced by the molecular volume difference (17 ų larger) compared to its des-methyl analog , this compound can help medicinal chemists map the steric tolerance of a binding pocket. This is a well-validated approach for improving kinase selectivity, as described in patent literature on benzimidazole-based kinase inhibitors [1].

CNS Drug Discovery Programs Requiring Zero HBD Probes

For central nervous system (CNS) drug discovery projects, the compound's zero hydrogen-bond donor (HBD) count is a significant advantage. This property directly enhances passive permeability across the blood-brain barrier (BBB), as outlined in standard medicinal chemistry principles . The compound is a more suitable probe than its one-HBD des-methyl analog for target engagement assays in CNS tissues, providing a purer readout of target binding without the confounding factor of limited BBB penetration.

High-Throughput Screening (HTS) Library Design for Lipophilic Diversity

The compound's increased lipophilicity (estimated ~0.45 LogP units higher than its des-methyl analog) makes it a valuable addition to high-throughput screening (HTS) libraries aimed at targeting intracellular or membrane-bound proteins . This diversity in lipophilicity is essential for finding hits against challenging targets. Procurement for HTS enrichment directly benefits from such a quantified property difference, allowing for the design of a screening set with a broader chemical space coverage.

General Medicinal Chemistry as a Methylated Control Compound

In any SAR campaign involving other benzimidazole-benzamide analogs, this compound serves as a critical methylated control. Its unique structure, confirmed by its CAS number (850922-06-4) and InChIKey (ZCBFAFDAHKTURJ-UHFFFAOYSA-N) from authoritative databases , provides a defined chemical reference point. When screening related compounds with different substitution patterns, this molecule must be included to isolate the specific effect of the N-methyl group on biological activity, ensuring the integrity of the SAR analysis.

Quote Request

Request a Quote for 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.